
N1-(3-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(3-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H28ClN3O4S and its molecular weight is 478. The purity is usually 95%.
BenchChem offers high-quality N1-(3-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(3-chlorophenyl)-N2-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychoactive Substance Analysis
This compound is structurally related to synthetic cathinones, which are psychoactive substances. Research into this class of compounds often focuses on their identification and characterization due to their emergence on the drug-use market . The compound’s structural analogs have been studied for their psychoactive properties, which are not much different from “classic” cathinones. Such research is crucial for law enforcement and public health agencies to identify new psychoactive substances (NPS) and understand their effects.
Anticonvulsant and Antinociceptive Activity
Derivatives of this compound have been synthesized and evaluated for their potential anticonvulsant and analgesic properties . Studies have shown that certain derivatives can be more effective than traditional drugs like valproic acid in acute models of epilepsy and pain management. This suggests that the compound and its derivatives could be valuable in developing new treatments for conditions like epilepsy and neuropathic pain.
Interaction with Neuronal Channels
The compound’s derivatives have been investigated for their interaction with neuronal voltage-sensitive sodium and L-type calcium channels . Understanding these interactions is important for developing drugs that can modulate these channels, which play a critical role in the transmission of nerve impulses and could be targets for treating various neurological disorders.
Neurotoxicity and Hepatotoxicity Studies
Research into the compound’s derivatives also includes evaluating their neurotoxic and hepatotoxic properties . This is essential for assessing the safety profile of potential new drugs and ensuring they do not cause significant cytotoxic effects when used for therapeutic purposes.
Spectroscopic Characterization
The compound’s analogs have been subjected to spectroscopic characterization, including single-crystal X-ray analysis, solution nuclear magnetic resonance (NMR), and mass spectrometry . These techniques are vital for determining the structure of new compounds, which is a fundamental step in the drug development process.
Pharmaceutical Intermediates
While the specific compound does not appear to have direct applications as a pharmaceutical intermediate, related compounds are often proposed for inclusion in pharmaceutical appendices and may serve as intermediates in drug synthesis . Research into such compounds can lead to the discovery of new pharmaceutical intermediates that can be used to produce a variety of drugs.
properties
IUPAC Name |
N'-(3-chlorophenyl)-N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O4S/c1-16-9-10-17(2)21(14-16)32(30,31)27-13-4-3-8-20(27)11-12-25-22(28)23(29)26-19-7-5-6-18(24)15-19/h5-7,9-10,14-15,20H,3-4,8,11-13H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIUWMMRUEFKZRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4H-imidazo[5,1-c][1,4]benzoxazine-3-carboxylic acid](/img/structure/B2849922.png)
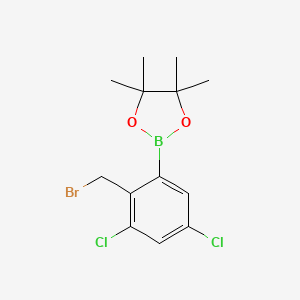

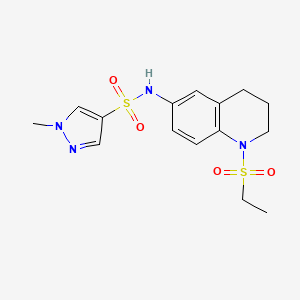
![[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2849929.png)
![1-[4-(Pyrazin-2-ylcarbonyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2849930.png)


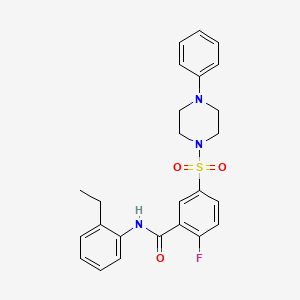
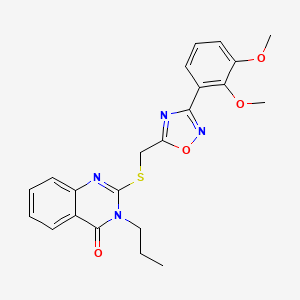
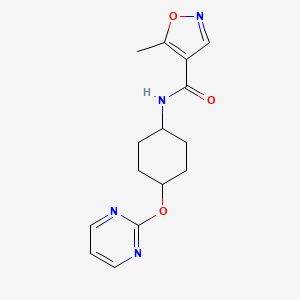
![4-chloro-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2849940.png)
![1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl(9H-xanthen-9-yl)methanone](/img/structure/B2849941.png)